BChE Inhibitory Potency and Selectivity: BChE-IN-10 vs. Closest Phenanthrene Analogs and Clinical Reference Inhibitors
BChE-IN-10 (compound 6) demonstrates an IC50 of 6.4 ± 0.2 μM against human BChE, positioning it among the five most potent phenanthrenes in the Bletilla striata panel. It is approximately 3.3-fold less potent than compound 10 (IC50 = 2.1 ± 0.3 μM), the most active analog, but 1.2-fold more potent than compound 8 (IC50 = 5.2 ± 0.4 μM). Its selectivity ratio for BChE over AChE (>9.5) exceeds that of the clinical reference tacrine (selectivity ratio = 4.3) [1].
| Evidence Dimension | BChE inhibitory potency (IC50) and selectivity ratio vs. AChE |
|---|---|
| Target Compound Data | IC50 = 6.4 ± 0.2 μM; selectivity ratio >9.5 |
| Comparator Or Baseline | Compound 10: IC50 = 2.1 ± 0.3 μM, selectivity ratio >34.7; Compound 8: IC50 = 5.2 ± 0.4 μM, selectivity ratio >13.1; Tacrine: IC50 = 0.0101 ± 0.0005 μM, selectivity ratio = 4.3; Galanthamine: IC50 = 46.3 ± 5.8 μM, selectivity ratio = 0.1 |
| Quantified Difference | 3.3-fold less potent than compound 10; 1.2-fold more potent than compound 8; selectivity ratio 2.2-fold higher than tacrine |
| Conditions | Ellman's assay using human recombinant BChE and AChE; data from Table 1 of Zhou et al., Sci Rep 2022 [1] |
Why This Matters
This data enables precise selection of BChE-IN-10 when moderate potency with defined selectivity is required, distinguishing it from both more potent (compound 10) and less selective (tacrine) alternatives.
- [1] Zhou, X. et al. Biological evaluation, molecular modeling and dynamics simulation of phenanthrenes isolated from Bletilla striata as butyrylcholinesterase inhibitors. Sci Rep 12, 13649 (2022). View Source
